1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Description
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a synthetic organic compound that features both bromine and fluorine substituents on a sulfonyl azetidine ring
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO4S2/c16-14-3-1-2-4-15(14)24(21,22)18-9-13(10-18)23(19,20)12-7-5-11(17)6-8-12/h1-8,13H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJPLWOEWVHMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Bromination and Fluorination: The bromine and fluorine atoms are introduced through halogenation reactions using reagents like bromine and fluorine sources under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 2-bromophenyl group undergoes aryl halide displacement under transition metal catalysis:
| Reaction Type | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | Biaryl derivatives with boronic acids | 65-78% | Electron-deficient boronic acids show higher efficiency |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C) | Arylaminated azetidines | 72% | Requires bulky phosphine ligands for steric control |
Mechanistic Insight : The bromine’s position ortho to the sulfonyl group creates electronic deactivation, necessitating strong palladium catalysts. Computational studies confirm that the sulfonyl groups withdraw electron density, slowing oxidative addition but stabilizing intermediates through resonance .
Sulfonyl Group Transformations
The dual sulfonyl moieties participate in nucleophilic displacement and reduction :
Azetidine Ring Functionalization
The strained four-membered azetidine ring enables ring-opening and C–H activation :
Kinetic vs Thermodynamic Control : Ring-opening reactions favor kinetically controlled products at low temperatures (−78°C), while thermodynamically stable five-membered rings form at higher temperatures .
Cross-Coupling at the Azetidine Nitrogen
The nitrogen atom undergoes alkylation and arylation :
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Base-mediated elimination : Forms alkenes in >50% yield with DBU in DMF .
-
Hydrolytic cleavage : Slow degradation in aqueous NaOH (t₁/₂ = 12 hr at pH 13).
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| 2-Bromophenyl | 1 | Suzuki coupling, Buchwald-Hartwig |
| Azetidine C–H bonds | 2 | C–H activation, photocycloaddition |
| Sulfonyl groups | 3 | Nucleophilic substitution, reduction |
This hierarchy reflects electronic effects, with the electron-deficient bromophenyl moiety being most reactive .
Synthetic Applications : The compound serves as a versatile intermediate for antimicrobial agents and kinase inhibitors, with derivatives showing IC₅₀ values <100 nM in enzymatic assays. Recent studies highlight its utility in constructing sp³-rich fragments for drug discovery .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine. Research indicates that compounds with similar structural features exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that sulfonamide derivatives can inhibit tumor growth by interfering with specific signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds have been well-documented. This compound may exhibit similar activities against Gram-positive and Gram-negative bacteria. A comparative study on related compounds found that certain azetidine derivatives displayed moderate antibacterial activity, suggesting that modifications to the azetidine structure could enhance efficacy against resistant strains .
Anti-inflammatory Effects
Sulfonamide compounds are also recognized for their anti-inflammatory properties. The presence of sulfonyl groups in this compound may contribute to its ability to modulate inflammatory responses. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines, potentially making this compound useful in treating inflammatory diseases .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing nucleophilic agents to replace halides in the precursor compounds.
- Azetidine Formation : Employing cyclization reactions to form the azetidine ring from suitable precursors under acidic or basic conditions .
Case Studies
Several case studies have documented the successful synthesis and evaluation of azetidine derivatives:
- Study on Anticancer Activity : A recent investigation synthesized a series of azetidine derivatives and assessed their cytotoxic effects on cancer cell lines. The study concluded that specific modifications to the sulfonamide moiety significantly enhanced anticancer activity .
- Antimicrobial Screening : In another study, a library of azetidine-based compounds was screened for antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited promising activity against resistant bacterial strains, highlighting the need for further exploration of their structure-activity relationships .
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups and halogen atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can be compared with other sulfonyl azetidine compounds, such as:
1-((2-Chlorophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine.
1-((2-Bromophenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can influence its reactivity and interactions in various applications.
Biological Activity
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two sulfonyl groups attached to an azetidine ring, which influences its biological activity. The molecular formula is , and its structure can be depicted as follows:
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit notable antimicrobial properties. A comparative analysis of various substituted azetidine derivatives shows that modifications in the substitution pattern significantly affect their biological activities.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Antibacterial Activity | Antifungal Activity | Anti-TB Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 1-(2-Chlorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | High | Moderate | High |
| 1-(2-Fluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | Low | High | High |
The above table illustrates that this compound displays moderate antibacterial activity while showing high antifungal potential. This aligns with findings that suggest electron-withdrawing groups enhance antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
- Receptor Interaction : It could interact with cellular receptors involved in immune response modulation.
- Disruption of Cellular Functions : The compound may interfere with DNA replication and protein synthesis within microbial cells .
Anticancer Potential
Recent studies have explored the anticancer properties of azetidine derivatives. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of various azetidine derivatives on cancer cell lines demonstrated that modifications in the sulfonamide structure significantly influenced their anticancer activity. The findings indicated that compounds with bromine and fluorine substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 1-((2-bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, and how do they address structural ambiguities?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming the positions of bromine and fluorine substituents on the aromatic rings. For example, coupling patterns in ¹H NMR can distinguish between ortho-, meta-, and para-substituted phenyl groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹). X-ray crystallography, using programs like SHELXL , resolves absolute stereochemistry and torsional angles in the azetidine ring, which is essential for conformational analysis.
Q. What synthetic strategies are effective for introducing dual sulfonyl groups on the azetidine scaffold?
- Answer: A stepwise approach is typically employed:
Azetidine Ring Formation: Cyclization of β-chloroamines or via [2+2] cycloaddition reactions.
Sulfonylation: Sequential treatment with 2-bromobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction progress is monitored via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
Q. How does the electronic environment of the sulfonyl groups influence reactivity in cross-coupling reactions?
- Answer: The electron-withdrawing sulfonyl groups reduce electron density on the azetidine nitrogen, limiting nucleophilic substitution. However, the 2-bromophenyl substituent enables Suzuki-Miyaura cross-coupling with aryl boronic acids. The para-fluorophenyl group enhances stability via inductive effects but may sterically hinder reactions at the adjacent sulfonyl site .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict conformational flexibility of the azetidine ring and its impact on protein binding?
- Answer: MD simulations (using software like GROMACS or AMBER) parameterize the azetidine ring’s puckering modes (envelope, twist, or planar conformers) and analyze energy barriers for interconversion. The sulfonyl groups’ torsional angles are constrained, but the azetidine’s flexibility allows adaptation to hydrophobic pockets in targets like voltage-gated sodium channels (Nav 1.7). Free energy perturbation (FEP) calculations quantify binding affinity changes when substituting bromine with chlorine or altering fluorophenyl positions .
Q. What experimental and computational methods resolve contradictions in reported biological activity data for sulfonyl-azetidine derivatives?
- Answer:
- Experimental: Dose-response assays (IC₅₀/EC₅₀) under standardized conditions (e.g., pH 7.4 buffer, 37°C) control for variability. Competitive binding assays (e.g., SPR or ITC) directly measure target interaction kinetics.
- Computational: QSAR models correlate substituent electronegativity (e.g., Br vs. F) with activity. Docking studies (AutoDock Vina) identify steric clashes in low-activity derivatives. Meta-analyses of published datasets (e.g., ChEMBL) highlight outliers due to assay interference (e.g., redox-active impurities) .
Q. How do crystallographic twinning and disorder affect structural refinement of sulfonyl-azetidine derivatives?
- Answer: Twinning (common in small-molecule crystals with high symmetry) is addressed using SHELXL’s TWIN/BASF commands. For disordered sulfonyl groups, PART instructions split occupancy between plausible positions. High-resolution data (<1.0 Å) and anisotropic displacement parameter (ADP) refinement improve model accuracy. Validation tools (e.g., PLATON’s ADDSYM) detect missed symmetry operations .
Q. What strategies optimize regioselectivity in azetidine functionalization without compromising sulfonyl group integrity?
- Answer:
- Protecting Groups: Temporarily protect the sulfonyl oxygen with tert-butyldimethylsilyl (TBS) groups during alkylation or acylation.
- Directed C-H Activation: Palladium catalysts with directing groups (e.g., pyridine) enable selective functionalization at the azetidine C3 position.
- Microwave-Assisted Synthesis: Accelerates reactions (e.g., SNAr at bromophenyl sites) to minimize side reactions. Post-functionalization, sulfonyl deprotection uses tetrabutylammonium fluoride (TBAF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
